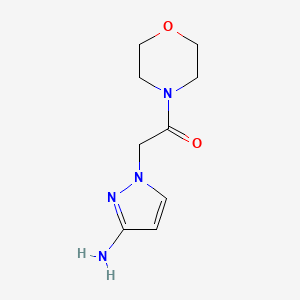
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
Descripción general
Descripción
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (PME) is an organic compound with a range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development. PME has been shown to have a number of advantages over other compounds when used in laboratory experiments, including its low cost and high solubility in aqueous solutions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound has been involved in studies focusing on chemical reactions, including the synthesis of novel derivatives and the exploration of reaction mechanisms. For instance, it plays a role in reactions involving nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of polymethylene-substituted isoxazolines, leading to the formation of compounds through N–O and C–C bond cleavage and hydrolysis processes (Nitta, Yi, & Kobayashi, 1985). Such studies are fundamental in understanding the chemical properties and reactivity of the compound, contributing to the broader field of organic synthesis.
Antimicrobial and Antibacterial Studies
Research has also explored the antimicrobial properties of derivatives synthesized from the core structure of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Molecular docking studies of novel synthesized pyrazole derivatives have shown antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018). These findings open avenues for further exploration in drug discovery, particularly in designing new antibiotics.
Application in Multicomponent Syntheses
The versatility of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one extends to its use in multicomponent reactions for synthesizing complex organic molecules. An efficient one-pot synthesis of 1,4-dihydropyridine derivatives using a multicomponent reaction showcases the utility of the compound in creating pharmacologically relevant structures (Prajapati, Senjani, & Naliapara, 2015). Such methodologies are crucial for streamlining the synthesis of complex molecules, potentially leading to advances in medicinal chemistry.
Structural Analysis and Crystallography
The compound and its derivatives have been subjects of structural analysis, including crystallography studies. Syntheses and crystal structures of unsymmetrical tetrazine derivatives related to the compound have been conducted, providing insights into their molecular geometries and the types of intermolecular interactions stabilizing their structures (Xu, Yang, Jiang, & Ke, 2012). Such information is invaluable for understanding the physical and chemical properties of these compounds and for the design of materials with specific functions.
Propiedades
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMVJZFOUNTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



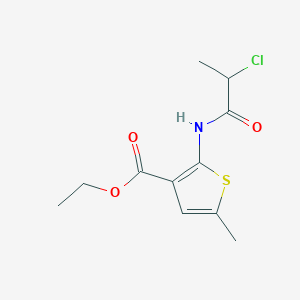
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

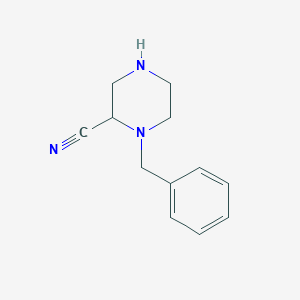
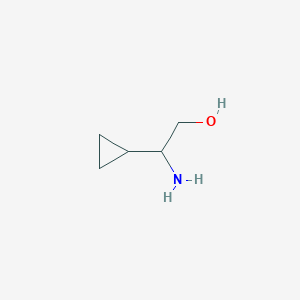
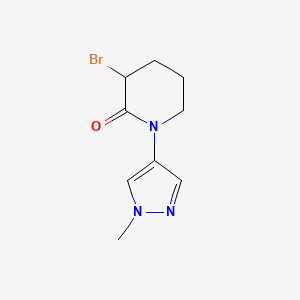
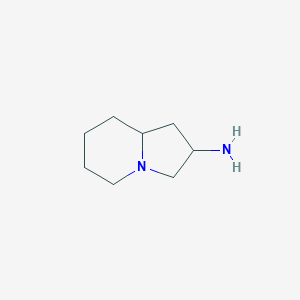
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
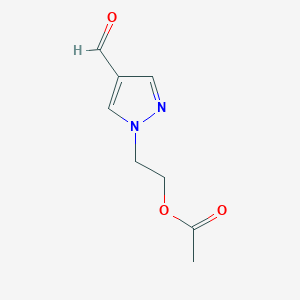
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)